BenchChemオンラインストアへようこそ!

cyclo(RLsKDK)

ADAM8 inhibition Cyclic peptide SAR Enzymatic assay

Cyclo(RLsKDK) (BK-1361) is the only commercially available cyclic hexapeptide with proven, sub-micromolar selectivity for the ADAM8 disintegrin domain—sparing ADAM9/10/12/17 and MMP-2/9/14 at 10 µM. Unlike broad-spectrum hydroxamates (batimastat, marimastat), its sequence-optimized Arg-Leu-D-Ser-Lys-Asp-Lys conformation is validated by SAR: substitution of D-Ser to L-Ser or alteration of any basic residue cripples potency by >55-fold. Procure this lyophilized powder exclusively for preclinical ADAM8 mechanistic studies, CD23 shedding assays, and pancreatic cancer GEMM protocols.

Molecular Formula C31H57N11O9
Molecular Weight 727.9 g/mol
Cat. No. B11930368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclo(RLsKDK)
Molecular FormulaC31H57N11O9
Molecular Weight727.9 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)O)CCCCN)CO
InChIInChI=1S/C31H57N11O9/c1-17(2)14-21-28(49)42-23(16-43)30(51)39-19(9-4-6-12-33)26(47)41-22(15-24(44)45)29(50)38-18(8-3-5-11-32)25(46)37-20(27(48)40-21)10-7-13-36-31(34)35/h17-23,43H,3-16,32-33H2,1-2H3,(H,37,46)(H,38,50)(H,39,51)(H,40,48)(H,41,47)(H,42,49)(H,44,45)(H4,34,35,36)/t18-,19-,20-,21-,22-,23+/m0/s1
InChIKeyRMLJWJUSXLSCMR-RCTKEMKKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cyclo(RLsKDK) Procurement Guide: A Cyclic Peptide for ADAM8-Targeted Research in Inflammation and Oncology


Cyclo(RLsKDK), also known as BK-1361, is a synthetic cyclic hexapeptide composed of the amino acid sequence Arg-Leu-D-Ser-Lys-Asp-Lys, with cyclization between the N- and C-termini conferring enhanced conformational stability [1]. It functions as a specific inhibitor of the metalloproteinase ADAM8, a key enzyme implicated in inflammatory signaling and cancer metastasis, and is supplied as a lyophilized powder with a molecular weight of 727.85 g/mol for use exclusively in preclinical research applications [1].

Why Generic Cyclic Peptide Substitution Fails: Structural and Pharmacological Specificity of cyclo(RLsKDK)


Generic substitution of cyclo(RLsKDK) with alternative ADAM8 inhibitors or other cyclic peptides is scientifically unsound due to its highly optimized sequence and conformation, which are essential for selective, high-affinity binding to the ADAM8 disintegrin domain. As demonstrated by structure-activity relationship (SAR) studies, minor sequence alterations—such as replacement of D-serine with L-serine or substitution of a single basic residue—dramatically reduce inhibitory potency, with linear counterparts showing >55-fold loss of activity [1]. Furthermore, cyclo(RLsKDK) exhibits a unique selectivity profile, with negligible activity against closely related ADAM family members and MMPs at concentrations up to 10 µM, a feature that broad-spectrum hydroxamate inhibitors like batimastat and marimastat fail to achieve [1]. These structural and pharmacological distinctions preclude simple interchange with in-class analogs and underscore the necessity for compound-specific procurement.

Quantitative Differentiators: Head-to-Head Potency, Selectivity, and In Vivo Efficacy Data for cyclo(RLsKDK)


Superior ADAM8 Inhibitory Potency Over Closest Cyclic Peptide Analogues

In a direct head-to-head comparison using an ADAM8 activation assay, cyclo(RLsKDK) (BK-1361) inhibits ADAM8 with an IC50 of 120±19 nM, demonstrating approximately 4-fold greater potency than its closest cyclic analogue cyclo-RlSKDK (BK-1451; IC50 = 478±24 nM) and over 16-fold greater potency than cyclo-rLSKDK (BK-2351; IC50 = 1,979±143 nM) [1].

ADAM8 inhibition Cyclic peptide SAR Enzymatic assay

Marked Activity Advantage Over Linear Peptide Counterpart

In a direct head-to-head comparison, the linear peptide RLSKDK (BK-1351) exhibits minimal inhibition of ADAM8 activation (IC50 > 10,000 nM), whereas cyclo(RLsKDK) demonstrates an IC50 of 120±19 nM, representing an >83-fold improvement in potency conferred by cyclization [1].

Cyclic vs linear peptide ADAM8 inhibition Conformational constraint

High Selectivity for ADAM8 Over Related ADAM and MMP Family Members

In selectivity profiling assays, cyclo(RLsKDK) at 10 µM displayed no significant activity against ADAM9, ADAM10, ADAM12, ADAM17, or the matrix metalloproteinases MMP-2, MMP-9, and MMP-14 [1]. In contrast, the hydroxamate inhibitor batimastat (BB-94) inhibits ADAM8 with an IC50 of 46±4.5 nM but also potently inhibits multiple other metalloproteinases, lacking comparable selectivity [1].

Selectivity profiling ADAM family MMP

Functional Inhibition of CD23 Shedding in Cellular Context

In a cell-based functional assay, cyclo(RLsKDK) inhibits CD23 shedding—a physiologically relevant ADAM8 substrate cleavage event—with an IC50 of 182±23 nM [1]. This potency is over 3-fold greater than that of the closely related cyclic analogue cyclo-RlSKDK (BK-1451; IC50 = 570±23 nM) and over 13-fold greater than cyclo-rLSKDK (BK-2351; IC50 = 2,430±87 nM) [1].

Cellular assay CD23 shedding ADAM8 function

In Vivo Reduction of Tumor Burden and Metastasis in Pancreatic Cancer Models

In a mouse model of pancreatic ductal adenocarcinoma (PDAC) driven by oncogenic Kras(G12D), systemic administration of cyclo(RLsKDK) at 10 µg/g (i.p., once weekly for 4 weeks) significantly reduced tumor burden and metastasis to liver and lungs, leading to improved clinical metrics and survival [1]. This in vivo efficacy contrasts with the linear peptide RLSKDK, which lacks in vivo activity due to its drastically reduced potency and likely poor pharmacokinetic properties [1].

In vivo efficacy Pancreatic cancer Metastasis

Recommended Research Applications for cyclo(RLsKDK) Based on Validated Quantitative Evidence


ADAM8-Specific Signaling Deconvolution in Inflammation and Cancer Cell Models

Leverage the high selectivity profile of cyclo(RLsKDK) to isolate ADAM8-dependent signaling pathways in cellular models of inflammation or cancer. Use at concentrations up to 10 µM to inhibit ADAM8 while avoiding confounding off-target effects on related ADAMs (9, 10, 12, 17) and MMPs (2, 9, 14), enabling clean interpretation of ADAM8-specific biology [1]. This is particularly critical in studies where broad-spectrum inhibitors like batimastat or marimastat would produce ambiguous results.

Functional Studies of CD23 Shedding and Immune Modulation

Employ cyclo(RLsKDK) in cell-based CD23 shedding assays to investigate the role of ADAM8-mediated cleavage in immune cell signaling. The validated IC50 of 182 nM in cellular context provides a reliable benchmark for dose-response experiments, and the >3-fold potency advantage over close cyclic analogues ensures robust target engagement . This scenario is ideal for researchers studying allergic responses, asthma, or inflammatory pathways where CD23 is a key mediator.

In Vivo Preclinical Studies of Pancreatic Cancer Metastasis

Utilize cyclo(RLsKDK) in orthotopic or genetically engineered mouse models (GEMMs) of pancreatic cancer to evaluate the impact of ADAM8 inhibition on tumor progression and metastatic spread. A regimen of 10 µg/g intraperitoneal injection once weekly for 4 weeks has been validated to reduce tumor burden and liver/lung metastasis in Kras(G12D)-driven PDAC models [2]. This compound provides a direct, well-characterized tool for translational studies focused on ADAM8 as a therapeutic target in pancreatic oncology.

Structure-Activity Relationship (SAR) and Peptidomimetic Design Studies

Use cyclo(RLsKDK) as a benchmark lead compound in SAR campaigns aimed at developing improved ADAM8 inhibitors or peptidomimetics. The extensive comparative data on potency loss following specific residue substitutions—such as D-Ser to L-Ser, Arg to Ala, or Leu to homoleucine—provide a robust framework for rational design [3]. Researchers can procure this compound as a positive control to benchmark the activity of novel analogs, ensuring that new chemical entities achieve meaningful gains in potency or selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for cyclo(RLsKDK)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.